1-Ethyl-3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Description
1-Ethyl-3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core with three distinct substituents: an ethyl group at position 1, an iodine atom at position 3, and a methoxy group at position 3. The iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the methoxy group contributes electron-donating effects that modulate the aromatic system’s electronic properties .
Properties
IUPAC Name |
1-ethyl-3-iodo-5-methoxypyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O/c1-3-13-6-7(11)10-8(13)4-5-9(12-10)14-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOUEIMBOTKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=N2)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-1H-pyrrolo[3,2-b]pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Ethyl-3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Ethyl-3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological pathways.
Biological Studies: The compound is employed in studies to investigate its biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-ethyl-3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The pyrrolo[3,2-b]pyridine core (vs. pyrrolo[2,3-b]pyridine) alters ring fusion, affecting planarity and interaction with biological targets .
- Iodine vs.
- Methoxy Group : The 5-methoxy substituent enhances electron density, contrasting with electron-withdrawing groups (e.g., nitro in ), which may reduce reactivity in electrophilic substitutions .
Comparison with Heterocyclic Isosteres
Replacement of the pyrrolo[3,2-b]pyridine core with isosteric systems (e.g., thieno[3,2-b]pyridine or furo[3,2-b]pyridine) introduces heteroatom-specific effects:
Key Observations :
- Bioactivity : The target compound’s pyrrolo[3,2-b]pyridine core may offer a balance between steric accessibility and electronic modulation, distinct from sulfur/oxygen-containing isosteres.
Reactivity Highlights :
- The 3-iodo substituent enables cross-coupling (e.g., Sonogashira or Suzuki) for diversification, as demonstrated in pyrrolo[2,3-b]pyridine derivatives .
- Ethyl and methoxy groups enhance solubility compared to non-polar analogs (e.g., p-tolylethynyl substituents in ) .
Biological Activity
1-Ethyl-3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class. Its unique structure, characterized by an ethyl group at the 1-position, an iodine atom at the 3-position, and a methoxy group at the 5-position, has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as kinase enzymes. These interactions can inhibit pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may disrupt tubulin polymerization, leading to apoptosis in cancer cells, similar to other compounds within the pyrrolopyridine class .
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. The compound's IC50 values range from approximately 0.12 to 0.21 μM, indicating strong potency in inhibiting tumor cell growth .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.12 |
| SGC-7901 | 0.15 |
| MCF-7 | 0.21 |
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells through mechanisms that include mitotic arrest and disruption of microtubule dynamics. In studies, treatment with varying concentrations of the compound led to an increased proportion of apoptotic cells compared to control groups, demonstrating a dose-dependent effect on cell death .
Other Biological Properties
Beyond its anticancer potential, this compound has also been investigated for its antiviral and anti-inflammatory properties. These activities may further enhance its therapeutic applicability in treating various diseases beyond cancer.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of pyrrolopyridines to evaluate their biological efficacy. For instance, compounds designed as colchicine-binding site inhibitors displayed moderate to excellent antitumor activities against multiple cancer cell lines. Such findings underscore the significance of structural modifications in enhancing biological activity and therapeutic potential .
Q & A
Q. What are the key synthetic routes for 1-ethyl-3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine?
The synthesis involves sequential functionalization of the pyrrolo[3,2-b]pyridine core. A typical approach includes:
- Iodination : Use of N-iodosuccinimide (NIS) in acetone for regioselective iodination at the 3-position, as demonstrated in analogous compounds (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, 92% yield) .
- Ethylation : Alkylation with ethyl groups via NaH and ethyl halides in THF at 0°C to room temperature, as seen in the synthesis of 1-methyl derivatives .
- Methoxy Introduction : Methoxy groups are typically introduced via nucleophilic substitution or Pd-catalyzed coupling (e.g., using 3,4-dimethoxyphenylboronic acid in Suzuki reactions) .
Critical Note : Protect the NH group of the pyrrolo ring during alkylation to avoid side reactions.
Q. How is the compound characterized, and what analytical data are essential?
- NMR Spectroscopy : Key signals include:
- Aromatic protons in the pyrrolo[3,2-b]pyridine ring (δ 8.3–8.4 ppm for H-2 and H-6 in analogous structures) .
- Methoxy group (singlet at δ ~3.8 ppm) and ethyl group (triplet for CH3 at δ ~1.3 ppm and quartet for CH2 at δ ~4.2 ppm).
- Mass Spectrometry : Molecular ion peaks matching the molecular formula C10H12IN2O (calculated exact mass: 318.00).
- HPLC Purity : Ensure >95% purity using a C18 column with acetonitrile/water gradients.
Advanced Research Questions
Q. How do substituents (ethyl, iodo, methoxy) influence electronic properties and reactivity?
- Iodo Group : Enhances electrophilic substitution reactivity at the 3-position due to its electron-withdrawing effect. It also facilitates cross-coupling reactions (e.g., Sonogashira or Suzuki) for further derivatization .
- Methoxy Group : Electron-donating effect stabilizes the ring system and directs electrophilic attacks to meta/para positions. This is critical in designing analogs for SAR studies .
- Ethyl Group : Steric hindrance from the ethyl group may reduce reactivity at the 1-position but improves metabolic stability in biological assays .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Iodination Yield Variability : Reported yields for iodination range from 51% to 92% depending on solvent (acetone vs. THF) and temperature. Optimization via controlled addition of NIS at 0°C improves consistency .
- Ethylation Side Reactions : Competing N-alkylation vs. O-alkylation can occur. Using bulky bases (e.g., NaH) and anhydrous conditions minimizes byproducts .
Q. How can computational modeling predict regioselectivity in further functionalization?
- DFT Calculations : Assess Fukui indices to identify nucleophilic/electrophilic sites. For example, the 5-methoxy group increases electron density at the 4-position, making it susceptible to electrophilic substitution .
- Docking Studies : Used to predict binding interactions in biological targets (e.g., kinase inhibitors), guiding rational design of derivatives .
Methodological Challenges
Q. What strategies mitigate decomposition during storage?
- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) at −20°C.
- Moisture Stability : The iodo group is prone to hydrolysis; use molecular sieves in storage containers.
Q. How to resolve conflicting bioactivity data in different assay systems?
- Assay Optimization : Differences in cell permeability (e.g., HEK293 vs. HeLa cells) can skew results. Use logP calculations (predicted ~2.5 for this compound) to adjust solvent systems (e.g., DMSO concentration ≤0.1%) .
- Metabolic Interference : The ethyl group may interact with cytochrome P450 enzymes. Include control experiments with CYP inhibitors (e.g., ketoconazole) .
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
